(Z)-5-Chloropent-2-ene

Catalog No.
S14311575
CAS No.
53543-44-5
M.F
C5H9Cl
M. Wt
104.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-5-Chloropent-2-ene

CAS Number

53543-44-5

Product Name

(Z)-5-Chloropent-2-ene

IUPAC Name

(Z)-5-chloropent-2-ene

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

InChI

InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3/b3-2-

InChI Key

QTRJVMJEBVLXOK-IHWYPQMZSA-N

Canonical SMILES

CC=CCCCl

Isomeric SMILES

C/C=C\CCCl

(Z)-5-Chloropent-2-ene is an organic compound classified as a chlorinated alkene. Its molecular formula is C₅H₉Cl, and it features a double bond between the second and third carbon atoms in the chain, with a chlorine atom attached to the fifth carbon. The "Z" designation indicates that the highest priority substituents (the chlorine and the methyl group) are on the same side of the double bond, according to the Cahn-Ingold-Prelog priority rules. This compound is a colorless liquid at room temperature and possesses a characteristic odor.

Typical of alkenes, primarily electrophilic addition reactions. In these reactions, the double bond acts as a nucleophile, attacking electrophiles such as hydrogen halides or sulfuric acid. For instance, when treated with hydrogen bromide, (Z)-5-chloropent-2-ene can undergo Markovnikov addition, resulting in the formation of bromoalkanes where bromine attaches to the more substituted carbon atom of the double bond. Additionally, it can also participate in oxidation reactions, leading to the formation of alcohols or ketones through mechanisms involving peracids or ozone.

Several methods exist for synthesizing (Z)-5-Chloropent-2-ene:

  • Alkylation of Chlorinated Precursors: One common approach involves the alkylation of chlorinated compounds using appropriate alkyl halides under basic conditions.
  • Dehydrohalogenation: The elimination of hydrogen halides from precursors such as 5-chloropentane can yield (Z)-5-chloropent-2-ene when treated with strong bases like potassium tert-butoxide.
  • Radical Reactions: Recent studies have explored radical pathways for synthesizing chlorinated alkenes from vinyl cyclopropanes, which can lead to various products including (Z)-5-chloropent-2-ene through selective radical transformations .

(Z)-5-Chloropent-2-ene finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Agriculture: Potential use in developing agrochemicals due to its structural properties.
  • Material Science: May be utilized in polymer chemistry for creating new materials or coatings.

(Z)-5-Chloropent-2-ene shares structural similarities with other chlorinated alkenes. Here are some notable comparisons:

Compound NameStructureKey Differences
(E)-5-Chloropent-2-eneSame molecular formulaDifferent spatial arrangement (E isomer)
3-ChlorobuteneC₄H₇ClShorter carbon chain; different reactivity
1-ChlorohexeneC₆H₁₁ClLonger carbon chain; different physical properties
4-Chloro-3-methylbuteneC₅H₉ClMethyl substitution on a different carbon

The uniqueness of (Z)-5-Chloropent-2-ene lies in its specific stereochemistry and the position of the chlorine atom, which influences its reactivity and potential applications compared to its analogs.

XLogP3

2.2

Exact Mass

104.0392780 g/mol

Monoisotopic Mass

104.0392780 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

Explore Compound Types